6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and quinoline moieties
Preparation Methods
The synthesis of 6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-quinolylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Scientific Research Applications
6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
2-Amino-6-ethoxybenzothiazole: This compound has similar structural features but different biological activities.
6-Ethoxy-2-mercaptobenzothiazole: This compound is used in similar applications but has different chemical properties.
2-[(6-ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid: This compound has a similar quinoline moiety but different functional groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C19H16N2OS2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-ethoxy-2-(quinolin-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H16N2OS2/c1-2-22-15-9-10-17-18(11-15)24-19(21-17)23-12-14-8-7-13-5-3-4-6-16(13)20-14/h3-11H,2,12H2,1H3 |
InChI Key |
NYXRHSUCHPVAAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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